Lower Copolymer Melting Transition Temperature (Tm) with 2‑Ethoxybenzene‑1,4‑diol vs. Hydroquinone
In a head‑to‑head copolymerisation study, copolyesters synthesised from terephthalic acid, ethylene glycol, and either 2‑ethoxybenzene‑1,4‑diol (EHQ) or hydroquinone (HQ) were compared. Increasing the HQ monomer content systematically raised the melting transition temperature (Tm) of the copolyesters, whereas EHQ‑based copolymers exhibited lower Tm values within the overall series range of 255–325 °C [1]. This places EHQ as the preferred comonomer when a lower processing temperature is required.
| Evidence Dimension | Melting transition temperature (Tm) of copolyesters |
|---|---|
| Target Compound Data | EHQ‑based copolymers occupy the lower end of the 255–325 °C Tm range (exact value depends on copolymer composition) [1]. |
| Comparator Or Baseline | HQ‑based copolymers shift Tm toward the upper end of the 255–325 °C range; higher HQ content increases Tm [1]. |
| Quantified Difference | Tm difference is composition‑dependent; HQ incorporation progressively elevates Tm within the 255–325 °C window, while EHQ keeps Tm nearer the lower bound [1]. |
| Conditions | Copolyesters of terephthalic acid, ethylene glycol, and substituted hydroquinone; DSC analysis; nematic liquid‑crystalline phase confirmed by PLM [1]. |
Why This Matters
A lower Tm expands the melt‑processing window, reduces energy input during fibre spinning or injection moulding, and minimises thermal degradation risk, making EHQ the monomer of choice for applications demanding lower processing temperatures.
- [1] Deak, D. K., Lenz, R. W., & Kantor, S. W. (1997). Thermotropic liquid‑crystalline copolyesters containing substituted phenylene terephthalate and ethylene terephthalate units. Journal of Polymer Science Part A: Polymer Chemistry, 35(2), 197–209. View Source
